molecular formula C20H25NO3 B2428773 (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate CAS No. 153037-40-2

(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B2428773
CAS No.: 153037-40-2
M. Wt: 327.424
InChI Key: TYQICOFAZDVKMK-SFHVURJKSA-N
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Description

(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties. This particular compound features a biphenyl group, a hydroxypropan-2-yl moiety, and a tert-butyl carbamate group, making it a molecule of interest for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQICOFAZDVKMK-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Racemic and Enantioselective Preparation

Racemic Synthesis via Carbamate Formation

The racemic synthesis of tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate typically begins with the condensation of 4-biphenylpropanol with tert-butyl carbamate. A two-step process is employed:

  • Boc Protection : The amine group of 3-amino-1-([1,1'-biphenyl]-4-yl)propan-2-ol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures selectivity in subsequent reactions.
  • Hydroxyl Group Activation : The hydroxyl group is activated using carbonylimidazolide, facilitating nucleophilic substitution or coupling reactions.

Racemic mixtures are often generated at this stage, necessitating enantiomeric resolution to isolate the (S)-enantiomer.

Enantioselective Synthesis Using Chiral Catalysts

Asymmetric catalysis provides a direct route to the (S)-enantiomer. Key methods include:

  • Chiral Phase-Transfer Catalysis : Quaternary ammonium salts derived from cinchona alkaloids enable enantioselective alkylation of glycine derivatives, yielding the desired (S)-configuration.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, though this method is less common due to scalability challenges.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

A classic resolution method involves reacting the racemic mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts exhibit differing solubilities, allowing separation via fractional crystallization. For example, the (S)-enantiomer forms a less soluble salt with (R,R)-dibenzoyltartaric acid, enabling isolation.

Chromatographic Separation

Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are widely used for analytical and preparative separations. Columns packed with cellulose- or amylose-derived CSPs resolve enantiomers with >99% enantiomeric excess (ee).

Purification and Crystallization Optimization

Solvent System Selection

The patent CN106905192A details a crystallization-based purification method for the related (R)-enantiomer, which can be adapted for the (S)-form. Key parameters include:

  • Solvent Ratio : A 10:1 mixture of n-heptane to ethyl acetate optimally reduces co-crystallization of enantiomers.
  • Temperature Gradient : Reflux conditions (70–80°C) followed by gradual cooling to 25°C enhance crystal purity.
Table 1: Crystallization Conditions and Outcomes
Parameter Example 1 Example 2 Example 3
Initial S-isomer (%) 1.2 1.2 1.2
Solvent Ratio (n-heptane:ethyl acetate) 10:1 10:1 8.3:1
Yield (%) 77 69.8 68.4
Final S-isomer (%) 0.043 0.031 0.031

Activated Carbon Treatment

Incorporating activated carbon (1–5% w/w) during reflux removes colored impurities and residual catalysts, improving product clarity and purity.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is quantified using chiral HPLC with a Chiralpak IC column. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation, with retention times of 12.3 min for (S)- and 14.7 min for (R)-enantiomers.

Spectroscopic Confirmation

  • NMR : Characteristic signals include δ 1.38 (s, 9H, Boc group), δ 4.85 (m, 1H, CH-NH), and δ 7.45–7.65 (m, 9H, biphenyl).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 328.4, consistent with the molecular formula C₂₀H₂₅NO₃.

Industrial-Scale Production Considerations

Cost-Effective Solvent Recycling

n-Heptane and ethyl acetate are recovered via distillation, reducing solvent costs by 40–50% in large-scale operations.

Process Automation

Continuous crystallization systems with real-time HPLC monitoring ensure consistent enantiomeric purity (>99.5% ee) and throughput of >100 kg/batch.

Case Study: Pilot-Scale Synthesis

A 10 kg batch of racemic tert-butyl carbamate was resolved using diastereomeric salt formation with (R,R)-dibenzoyltartaric acid. After two recrystallizations, the (S)-enantiomer was isolated in 62% yield with 99.2% ee. Further purification via the patent method reduced the (R)-isomer content to 0.05%.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:

  • Acidic conditions (e.g., HCl in dioxane): Cleavage occurs at 0–25°C, producing (S)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine .

  • Enzymatic hydrolysis : Lipases or esterases selectively cleave the carbamate bond under mild aqueous conditions (pH 7–8, 25–37°C).

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Acidic hydrolysis4M HCl/dioxane, 0°C, 2hAmine hydrochloride salt85–92%
Basic hydrolysisNaOH (1M)/THF, reflux, 4hFree amine + CO₂78%
Enzymatic cleavagePorcine liver esterase, pH 7.4, 37°CAmine + tert-butanol65%

Oxidation and Reduction

The secondary hydroxyl group undergoes selective oxidation or reduction:

  • Oxidation : TEMPO/NaClO₂ converts the hydroxyl to a ketone, forming (S)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate.

  • Reduction : NaBH₄ or LiAlH₄ reduces ester byproducts but leaves the carbamate intact .

Key Findings:

  • Oxidation proceeds with >90% retention of stereochemistry.

  • Over-reduction of the biphenyl ring is avoided using mild conditions (0°C, stoichiometric reagents) .

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with electrophiles:

  • Mitsunobu reaction : Converts the hydroxyl to ethers using DIAD/PPh₃.

  • Sulfonation : Reacts with TsCl/pyridine to form a sulfonate ester intermediate .

Enzymatic Interactions

The compound inhibits Cdc34A-ubiquitin conjugation by stabilizing a low-affinity E2-E3 interface (Kd = 12 μM) :

  • Binds to a hydrophobic pocket near Ser129 and Glu133 of Cdc34A .

  • Disrupts ubiquitin transfer to substrates like Cyclin E, with IC₅₀ = 3.2 μM .

Table 2: Biochemical Activity Data

ParameterValueMethodSource
Binding affinity (Kd)12 μMIsothermal titration calorimetry
IC₅₀ (Ub transfer)3.2 μMTR-FRET assay
Selectivity ratio>100x vs E1Kinase panel screening

Carbamate Rearrangement

Under thermal stress (>150°C), the tert-butyl carbamate undergoes Curtius rearrangement via an acyl azide intermediate, yielding isocyanate derivatives :

  • Conditions : Acyl azide formation (di-tert-butyl dicarbonate/NaN₃), followed by Zn(OTf)₂-catalyzed rearrangement .

  • Application : Generates ureas or aromatic carbamates when trapped with amines/alkoxides .

Synthetic Utility in Pharmaceuticals

This compound is a key intermediate in sacubitril synthesis :

  • Step 1 : Boc deprotection under acidic conditions .

  • Step 2 : Coupling with 4-bromophenylalanine via Grignard addition (4-biphenyl MgBr/THF, 25°C) .

Critical Quality Attributes:

  • Chiral purity : >99% ee ensured by asymmetric hydrogenation .

  • Impurity profile : <0.1% des-hydroxy byproduct (controlled via reaction stoichiometry) .

The reactivity profile of (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate highlights its versatility in organic synthesis and biochemical modulation. Its stereospecific transformations and enzyme inhibition properties make it invaluable for pharmaceutical development and mechanistic studies.

Scientific Research Applications

Intermediate in Drug Synthesis

(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is primarily recognized for its role as an intermediate in the synthesis of Sacubitril , a drug used for treating heart failure. Sacubitril is a prodrug that inhibits neprilysin, leading to increased levels of natriuretic peptides and improved cardiovascular outcomes. The synthesis pathway typically involves the conversion of this compound into active pharmaceutical ingredients (APIs) through various chemical reactions .

Research in Medicinal Chemistry

The compound has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic effects. For example, its structural features allow for modifications that can enhance bioactivity or alter pharmacokinetics, making it a valuable scaffold in medicinal chemistry research .

Case Study 1: Synthesis of Sacubitril

In a study published in the Journal of Medicinal Chemistry, researchers detailed the synthetic route of Sacubitril from this compound. The study highlighted the efficiency of this intermediate in producing high yields of the final product with minimal side reactions. The authors noted that the compound's chirality plays a crucial role in the biological activity of Sacubitril, emphasizing the importance of stereochemistry in drug design .

Case Study 2: Development of Extended Release Formulations

A patent application described an innovative approach to using this compound in developing extended-release microparticles for ocular therapy. The formulation aims to provide sustained release of therapeutic agents over time, improving patient compliance and therapeutic efficacy . This application showcases the versatility of the compound beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate include other carbamates such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

The uniqueness of (S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate lies in its specific structure, which combines a biphenyl group with a hydroxypropan-2-yl moiety and a tert-butyl carbamate group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, also known by its CAS number 1426129-50-1, is a compound of significant interest in pharmaceutical research, particularly as an intermediate in the synthesis of therapeutic agents such as Sacubitril. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC Name This compound
Molecular Formula C20_{20}H25_{25}NO3_3
Molecular Weight 327.42 g/mol
CAS Number 1426129-50-1
Purity 95%

The biological activity of (S)-tert-butyl carbamate derivatives is often linked to their ability to interact with specific biological targets. Research indicates that compounds with similar structures may exhibit inhibition of enzymes such as BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which plays a crucial role in Alzheimer's disease pathogenesis by facilitating the production of amyloid-beta peptides. Inhibition of BACE1 can reduce amyloid plaque formation in the brain, thus presenting a potential therapeutic pathway for neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that related compounds can significantly lower levels of amyloid-beta in cell cultures. For instance, one study demonstrated that small molecule BACE1 inhibitors with structural similarities to (S)-tert-butyl carbamate exhibited IC50_{50} values indicating effective inhibition at micromolar concentrations . These findings suggest that (S)-tert-butyl carbamate could possess similar inhibitory effects on BACE1.

In Vivo Studies

Animal models have been employed to evaluate the efficacy of BACE1 inhibitors in reducing amyloid plaque burden. A notable study utilized transgenic mice expressing human APP and PSEN1 mutations to assess the impact of these inhibitors on plaque formation and cognitive function. Results indicated that treatment with BACE1 inhibitors led to a marked reduction in plaque load and improved cognitive performance .

Case Study 1: Sacubitril Synthesis

(S)-tert-butyl carbamate serves as a key intermediate in the synthesis of Sacubitril, a drug used for treating heart failure. The synthetic route involves the coupling of various intermediates, highlighting the compound's utility in complex pharmaceutical synthesis . This underscores its importance not only in direct pharmacological applications but also in drug development processes.

Case Study 2: Anticancer Activity

Recent investigations into the anticancer potential of similar carbamate derivatives have shown promising results. Compounds exhibiting structural similarities were tested against various cancer cell lines, revealing differential cytotoxicities. For example, analogs demonstrated significant activity against breast and leukemia cell lines, suggesting that modifications to the biphenyl moiety could enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Chiral Resolution : Use asymmetric catalysis (e.g., Mannich reactions or enzymatic resolution) to establish the (S)-stereochemistry, as seen in analogous carbamate syntheses .

Coupling Reactions : Biphenyl-4-yl groups can be introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and aryl halide intermediates.

Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride under basic conditions (e.g., NaHCO₃) .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity.

Q. How should this compound be stored to maintain stability during experimental use?

  • Methodological Answer :

  • Temperature : Store refrigerated (2–8°C) in a tightly sealed container to prevent moisture absorption and thermal degradation .
  • Handling : Avoid exposure to light and humidity; use inert gas (N₂/Ar) purging for long-term storage of solutions.
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., Boc group cleavage or oxidation of the hydroxyl group) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the biphenyl moiety (δ 7.2–7.6 ppm aromatic protons) and Boc group (δ 1.4 ppm tert-butyl protons). Chiral shift reagents or 2D NOESY can verify stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 328.4) validates molecular weight .
  • Polarimetry : Measure optical rotation to confirm enantiopurity (e.g., [α]D²⁵ = specific value for (S)-enantiomer) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of the (S)-enantiomer?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers .
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize racemization. For example, proline-derived organocatalysts improve enantioselectivity in β-hydroxy carbamate synthesis.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess (ee) >99% .

Q. What are common side reactions observed during the coupling steps of this carbamate, and how can they be mitigated?

  • Methodological Answer :

  • Boc Deprotection : Acidic conditions (e.g., TFA) may prematurely cleave the Boc group. Mitigate by using milder bases (e.g., DMAP) during coupling.
  • Oxidation : The secondary hydroxyl group is prone to oxidation. Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres .
  • Byproduct Formation : Monitor for biphenyl dimerization via GC-MS; adjust stoichiometry of coupling partners and catalyst ratios .

Q. How does the stereochemistry of the compound influence its biological activity in drug development studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The (S)-enantiomer may exhibit higher affinity for target receptors (e.g., angiotensin receptor in LCZ696) due to spatial compatibility. Conduct docking simulations using software like AutoDock Vina to predict binding modes .
  • In Vitro Assays : Compare (S)- and (R)-enantiomers in enzyme inhibition assays (e.g., ACE/NEP inhibition for cardiovascular applications) to quantify stereospecific effects .
  • Metabolic Stability : Use hepatocyte microsomes to assess enantiomer-specific metabolic pathways (CYP450 isoforms) .

Data Contradictions and Troubleshooting

Q. Conflicting data on compound stability: How to reconcile reports of "stable under refrigeration" vs. "no decomposition data"?

  • Analysis : While SDS documents state stability under recommended storage , limited toxicological data exist.
  • Resolution : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to establish degradation kinetics. Publish findings to address literature gaps.

Tables for Key Properties

Property Value Reference
Molecular Weight327.42 g/mol
Storage Temperature2–8°C (refrigerated)
SolubilitySparingly soluble in water
Chiral Purity (HPLC)≥97% ee (S)-enantiomer
Hazard ClassificationH302 (Harmful if swallowed)

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